molecular formula C11H15N6O13P3S B148246 8-Thiocyano-adenosine triphosphate CAS No. 139041-17-1

8-Thiocyano-adenosine triphosphate

Cat. No. B148246
M. Wt: 564.26 g/mol
InChI Key: FTOLYLJDISCXPB-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Thiocyano-adenosine triphosphate (8-thio-ATP) is a modified form of adenosine triphosphate (ATP) that has a sulfur atom in place of the oxygen atom at the 8th position of the purine ring. This modification alters the properties of ATP and makes it an important tool for studying the biochemical and physiological processes that depend on ATP.

Mechanism Of Action

The mechanism of action of 8-Thiocyano-adenosine triphosphate involves the formation of a covalent bond between the sulfur atom of 8-Thiocyano-adenosine triphosphate and the active site of the target enzyme. This covalent bond disrupts the normal enzymatic activity and leads to inhibition of the enzyme.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8-Thiocyano-adenosine triphosphate are dependent on the specific enzyme that is targeted. For example, inhibition of kinases can lead to the disruption of signaling pathways that are involved in cell growth and proliferation. Inhibition of ATPases can lead to the disruption of ion transport and energy metabolism.

Advantages And Limitations For Lab Experiments

The advantages of using 8-Thiocyano-adenosine triphosphate in lab experiments include its high potency and selectivity for ATP-dependent enzymes. This allows for precise modulation of enzymatic activity and investigation of specific biochemical pathways. However, the use of 8-Thiocyano-adenosine triphosphate can also have limitations, such as potential off-target effects and toxicity at high concentrations.

Future Directions

There are several future directions for research involving 8-Thiocyano-adenosine triphosphate. One area of interest is the development of more potent and selective inhibitors of specific ATP-dependent enzymes. Another area of interest is the use of 8-Thiocyano-adenosine triphosphate in vivo to investigate the role of specific enzymes in physiological processes. Additionally, the use of 8-Thiocyano-adenosine triphosphate in drug discovery and development may have potential therapeutic applications.

Synthesis Methods

The synthesis of 8-Thiocyano-adenosine triphosphate involves the substitution of the oxygen atom at the 8th position of ATP with a sulfur atom. This can be achieved by reacting ATP with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The resulting 8-Thiocyano-adenosine triphosphate can be purified by chromatography and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

8-Thiocyano-adenosine triphosphate has been used in a variety of scientific research applications, particularly in the field of enzymology. It is a potent inhibitor of many ATP-dependent enzymes such as kinases, phosphatases, and ATPases. By selectively inhibiting these enzymes, 8-Thiocyano-adenosine triphosphate can be used to probe their biochemical functions and mechanisms of action.

properties

CAS RN

139041-17-1

Product Name

8-Thiocyano-adenosine triphosphate

Molecular Formula

C11H15N6O13P3S

Molecular Weight

564.26 g/mol

IUPAC Name

[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-8-yl] thiocyanate

InChI

InChI=1S/C11H15N6O13P3S/c12-2-34-11-16-5-8(13)14-3-15-9(5)17(11)10-7(19)6(18)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-4,6-7,10,18-19H,1H2,(H,23,24)(H,25,26)(H2,13,14,15)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

FTOLYLJDISCXPB-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)SC#N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)SC#N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

synonyms

8-thiocyano-adenosine triphosphate
8-thiocyano-ATP

Origin of Product

United States

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